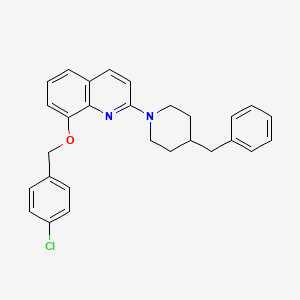

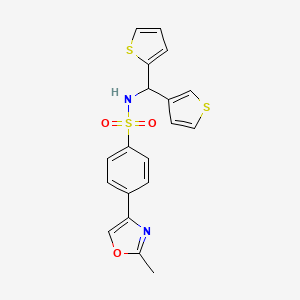

![molecular formula C19H23N3O3 B2509009 2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097931-88-7](/img/structure/B2509009.png)

2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidinyl group, a methoxyphenyl group, and a methylpyrimidinyl moiety, which may contribute to its potential as a medicinal or agrochemical compound.

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives has been explored in various studies. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones has been achieved through the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol, which could be a useful method for the preparation of agrochemicals or medicinal compounds . Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine has been reported to yield a novel pyridine derivative with a methoxyphenyl group . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction. For example, the crystal structures of 2-methoxyphenyl pyridine oxides have been characterized, revealing specific dihedral angles between aromatic rings and the presence of weak hydrogen bonds that influence crystal packing . Similarly, the crystal and molecular structure of a compound with a methoxy-methylphenyl moiety was analyzed, showing intermolecular hydrogen bonding . These studies provide insights into the potential molecular geometry and intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

The kinetics and mechanism of transformation reactions involving pyrrolidin-2-one derivatives have been studied, such as the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative . These reactions are influenced by factors such as pH, the presence of amine buffers, and the pKa values of the intermediates. Such analyses are crucial for understanding the reactivity and stability of the compound under investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic methods and X-ray powder diffraction. For instance, an intermediate in the synthesis of the anticoagulant apixaban was characterized, providing data on its crystallography and purity . The properties of a pyrrolidin-2-one derivative with a hydroxy and methoxyphenyl substituent were also described, including its conformation and the arrangement of molecules in the crystal structure . These studies can inform predictions about the solubility, stability, and reactivity of the compound .

Scientific Research Applications

Electrochromic Polymers and Devices Research into dithienylpyrroles-based electrochromic polymers, specifically focusing on their synthesis and applications in electrochromic devices (ECDs), has shown promising results. These studies explore the electrochromic properties of different polymers, including their color changes and stability under various conditions, paving the way for advanced ECDs with high contrast and efficiency. The incorporation of specific units into the polymer backbone has been found to significantly affect the optical properties and performance of these devices (Su, Chang, & Wu, 2017).

Antifolate Properties Another area of interest is the synthesis and evaluation of compounds for their antifolate properties. This research has led to the development of novel deazaaminopterin analogs, which exhibit potent inhibitory activity against certain enzymes and cancer cell lines, showing potential as chemotherapeutic agents. These findings highlight the importance of structural modifications in enhancing the efficacy and selectivity of antifolate drugs (Degraw, Christie, Colwell, & Sirotnak, 1992).

Pyrimidine Rearrangements The thermal rearrangement of methoxypyrimidines to produce N-methyl-oxopyrimidines has been extensively studied, offering insights into the mechanisms and kinetics of these transformations. Such research contributes to a deeper understanding of chemical reactivity and has potential implications for the synthesis of pyrimidine-based pharmaceuticals (Brown & Lee, 1970).

Synthesis of Pyrrolin-2-ones The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been investigated, highlighting a method useful for preparing compounds with potential applications in medicinal chemistry and agrochemicals. This research demonstrates the versatility of methoxy groups in facilitating the rearrangement and functionalization of pyrrolidinones (Ghelfi et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-10-15(4-5-17(13)24-3)11-19(23)22-9-7-16(12-22)25-18-6-8-20-14(2)21-18/h4-6,8,10,16H,7,9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSIHAVPOABNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)OC3=NC(=NC=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-3-methylphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)

![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)